molecular formula C17H28O4 B5631801 7,11,18,21-tetraoxatrispiro[5.2.2.5~12~.2~9~.2~6~]henicosane

7,11,18,21-tetraoxatrispiro[5.2.2.5~12~.2~9~.2~6~]henicosane

Cat. No.: B5631801
M. Wt: 296.4 g/mol
InChI Key: LKHPVHKQVKYXRV-UHFFFAOYSA-N
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Description

7,11,18,21-tetraoxatrispiro[5225~12~2~9~2~6~]henicosane is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,11,18,21-tetraoxatrispiro[5.2.2.5~12~.2~9~.2~6~]henicosane typically involves the reaction of pentaerythritol with cyclohexanone in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is carried out in toluene and heated for several hours. After cooling, the mixture is filtered to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7,11,18,21-tetraoxatrispiro[5.2.2.5~12~.2~9~.2~6~]henicosane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The spirocyclic structure allows for substitution reactions at specific positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

7,11,18,21-tetraoxatrispiro[5.2.2.5~12~.2~9~.2~6~]henicosane has several applications in scientific research:

Mechanism of Action

The mechanism by which 7,11,18,21-tetraoxatrispiro[5.2.2.5~12~.2~9~.2~6~]henicosane exerts its effects is primarily through its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    7,11,18,21-tetraoxatrispiro[5.2.2.5~12~.2~9~.2~6~]henicosane: Similar in structure but may differ in functional groups or substituents.

    Other spirocyclic compounds: Compounds with similar spirocyclic frameworks but different ring sizes or heteroatoms.

Uniqueness

What sets this compound apart is its specific arrangement of spirocyclic rings, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring high stability and specific molecular interactions .

Properties

IUPAC Name

7,11,18,21-tetraoxatrispiro[5.2.2.512.29.26]henicosane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O4/c1-3-7-16(8-4-1)18-11-15(12-19-16)13-20-17(21-14-15)9-5-2-6-10-17/h1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHPVHKQVKYXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC3(CO2)COC4(CCCCC4)OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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